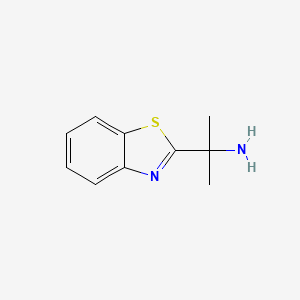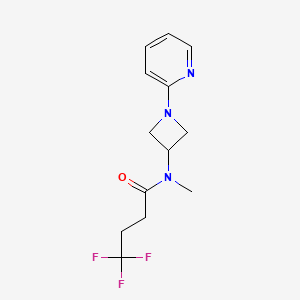![molecular formula C10H10N2O2 B2464666 Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate CAS No. 573763-62-9](/img/structure/B2464666.png)
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate
概要
説明
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate involves several steps. N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The molecular structure of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate consists of a pyrazole ring fused with a pyridine ring . The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms, and the pyridine ring is a six-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving ethyl pyrazolo[1,5-a]pyridine-4-carboxylate are complex and involve multiple steps. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone and its derivatives in EtOH under reflux under the conditions of basic catalysis with piperidine or KOH gave a series of 1,3,6-trisubstituted pyrazolo [3,4- b ]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate include its molecular weight of 190.2 . It is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its InChI Code is 1S/C10H10N2O2/c1-2-14-10 (13)8-4-3-7-12-9 (8)5-6-11-12/h3-7H,2H2,1H3 .科学的研究の応用
Synthesis Methods
Researchers have employed various synthetic routes to obtain this compound. Notably, microwave-assisted synthesis has gained attention due to its efficiency and selectivity . The ability to tailor substituents at specific positions (N1, C3, C4, C5, and C6) allows for fine-tuning its properties.
Biomedical Applications
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate exhibits promising biological activities, making it relevant in several fields:
a. Antitumor Properties: Studies have explored its potential as an antitumor scaffold. Researchers have synthesized derivatives with improved cytotoxicity against cancer cells . The compound’s structural resemblance to purine bases (adenine and guanine) contributes to its bioactivity.
b. Anti-Inflammatory Activity: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate derivatives have shown anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them valuable in drug development.
c. Antioxidant Potential: Due to its unique structure, this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
d. Neuroprotective Effects: Preliminary studies suggest that certain derivatives exhibit neuroprotective properties. They may enhance neuronal survival and mitigate neurodegenerative processes.
e. Metabolic Disorders: Researchers are investigating the role of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate derivatives in managing metabolic disorders such as diabetes and obesity.
f. Cardiovascular Applications: The compound’s impact on cardiovascular health, including vasodilation and platelet aggregation inhibition, warrants further exploration.
g. Other Potential Uses: Beyond the mentioned applications, ongoing research investigates its role in enzyme inhibition, antimicrobial activity, and more.
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. DOI: 10.3390/molecules27072237 Microwave-assisted synthesis of pyrazolo[3,4-b]-pyridine derivatives. (2020). Chemistry of Heterocyclic Compounds, 56(12), 1501–1507. DOI: 10.1007/s10593-020-02830-1
Safety and Hazards
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用機序
Target of Action
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound with a complex mechanism of action. Related pyrazolo-pyrimidine compounds have been found to inhibit several important proteins, such as cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It is known that related pyrazolo-pyrimidine compounds interact with their targets by binding to the active sites of these proteins, thereby inhibiting their function .
Biochemical Pathways
Related pyrazolo-pyrimidine compounds have been found to affect various biochemical pathways, including those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Result of Action
Related pyrazolo-pyrimidine compounds have been found to have various effects, including inhibition of cell proliferation, reduction of viral replication, modulation of inflammatory responses, and reduction of oxidative stress .
特性
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOGGBMUMELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2464584.png)
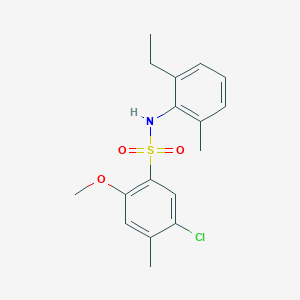
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)
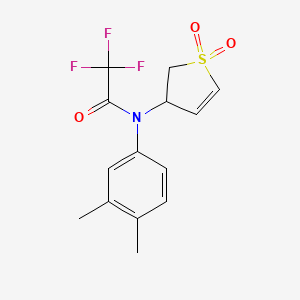


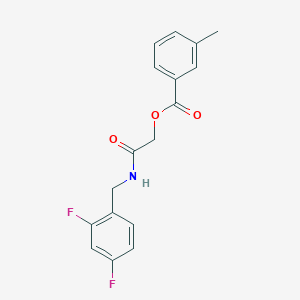

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride](/img/structure/B2464598.png)

![N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2464602.png)
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/no-structure.png)
